molecular formula C17H12F12N2O2 B12810843 3,5-Pyrazolediethanol, 1-phenyl-alpha,alpha,alpha',alpha'-tetrakis(trifluoromethyl)- CAS No. 102129-14-6

3,5-Pyrazolediethanol, 1-phenyl-alpha,alpha,alpha',alpha'-tetrakis(trifluoromethyl)-

Cat. No.: B12810843
CAS No.: 102129-14-6
M. Wt: 504.27 g/mol
InChI Key: WJEFGRXHPTVCKZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3,5-Pyrazolediethanol, 1-phenyl-alpha,alpha,alpha’,alpha’-tetrakis(trifluoromethyl)- involves several steps. One common method includes the reaction of 1-phenyl-3,5-dihydroxy pyrazole with trifluoromethylating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The process involves multiple purification steps, including recrystallization and chromatography, to obtain the pure compound .

Chemical Reactions Analysis

3,5-Pyrazolediethanol, 1-phenyl-alpha,alpha,alpha’,alpha’-tetrakis(trifluoromethyl)- undergoes various chemical reactions, including:

Scientific Research Applications

3,5-Pyrazolediethanol, 1-phenyl-alpha,alpha,alpha’,alpha’-tetrakis(trifluoromethyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of other complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 3,5-Pyrazolediethanol, 1-phenyl-alpha,alpha,alpha’,alpha’-tetrakis(trifluoromethyl)- involves its interaction with specific molecular targets. The compound’s highly fluorinated structure allows it to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it may have significant effects on biological systems .

Comparison with Similar Compounds

3,5-Pyrazolediethanol, 1-phenyl-alpha,alpha,alpha’,alpha’-tetrakis(trifluoromethyl)- can be compared with other fluorinated pyrazole derivatives, such as:

Properties

CAS No.

102129-14-6

Molecular Formula

C17H12F12N2O2

Molecular Weight

504.27 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-[[2-phenyl-5-[3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]pyrazol-3-yl]methyl]propan-2-ol

InChI

InChI=1S/C17H12F12N2O2/c18-14(19,20)12(32,15(21,22)23)7-9-6-11(31(30-9)10-4-2-1-3-5-10)8-13(33,16(24,25)26)17(27,28)29/h1-6,32-33H,7-8H2

InChI Key

WJEFGRXHPTVCKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)CC(C(F)(F)F)(C(F)(F)F)O)CC(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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